2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine
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Overview
Description
2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is an organic compound with a complex structure that includes a piperidine ring and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine can be achieved through several methods. One common approach involves the reaction of 6-methyl-3-cyclohexen-1-one with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the compound using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Comparison
Compared to these similar compounds, 2-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural difference allows for a wider range of applications and interactions with various molecular targets .
Properties
CAS No. |
69462-51-7 |
---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(6-methylcyclohex-3-en-1-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H23NO/c1-11-7-3-4-9-13(11)14(16)15-10-6-5-8-12(15)2/h3-4,11-13H,5-10H2,1-2H3 |
InChI Key |
DRRCAWQSOKLRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC=CCC2C |
Origin of Product |
United States |
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